molecular formula C25H27Cl2NO5 B5164352 diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 324577-10-8

diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5164352
CAS No.: 324577-10-8
M. Wt: 492.4 g/mol
InChI Key: QUOZSRCZSYDDDY-UHFFFAOYSA-N
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Description

Diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydro-pyridine derivative featuring a 2,5-dichlorophenyl-substituted furyl group at the 4-position of the pyridine ring. The molecule contains two isopropyl ester groups at the 3- and 5-positions of the pyridine core.

Properties

IUPAC Name

dipropan-2-yl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl2NO5/c1-12(2)31-24(29)21-14(5)28-15(6)22(25(30)32-13(3)4)23(21)20-10-9-19(33-20)17-11-16(26)7-8-18(17)27/h7-13,23,28H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOZSRCZSYDDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324577-10-8
Record name DIISOPROPYL 4-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a synthetic compound with potential biological activity. Its molecular formula is C25H27Cl2NO5, and it has garnered attention for its various pharmacological properties.

  • Molecular Weight : 492.404 g/mol
  • Structure : The compound features a pyridine ring with multiple substituents including a furan and dichlorophenyl moiety.

Research indicates that compounds similar to this compound may interact with specific receptors and enzymes in the body. Notably, studies have shown that dihydropyridine derivatives can act as calcium channel blockers, influencing cardiovascular functions by relaxing blood vessels and lowering blood pressure .

Pharmacological Effects

  • Cardiovascular Effects :
    • Dihydropyridine derivatives are commonly used as antihypertensive agents due to their ability to inhibit calcium influx in vascular smooth muscle cells.
    • They have been shown to reduce both systolic and diastolic blood pressure effectively in clinical settings .
  • Lipid Profile Improvement :
    • Some studies suggest that similar compounds can influence lipid metabolism positively by reducing LDL cholesterol and triglyceride levels .
  • Antimicrobial Activity :
    • Preliminary studies have indicated potential antimicrobial properties against various pathogens, although specific data on this compound is limited .

Case Studies

  • Clinical Trials : In a study involving healthy volunteers, a related compound demonstrated a favorable safety profile while significantly lowering lipid levels at daily doses of 50 mg or higher . This suggests that this compound may exhibit similar effects.
StudyFindings
Clinical Trial on Dihydropyridine DerivativeDecreased LDL-C and TG levels; excellent safety profile at doses >50 mg
Antimicrobial EvaluationPotential activity against various pathogens; further research needed

Synthesis and Characterization

The synthesis of this compound has been documented in several studies. The compound's structure allows for diverse functionalization which can enhance its biological properties.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Areas of interest include:

  • Detailed pharmacokinetics and pharmacodynamics studies.
  • Exploration of its potential therapeutic applications beyond cardiovascular health.
  • Comprehensive antimicrobial evaluations against a broader spectrum of pathogens.

Scientific Research Applications

Biological Activities

Recent studies have investigated the biological activities of diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting its potential as a pharmaceutical agent:

  • Anticancer Activity : Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the dichlorophenyl and furan moieties may contribute to this activity by interacting with cellular targets involved in cancer progression.
  • Antimicrobial Properties : Some derivatives of pyridine-based compounds have demonstrated antimicrobial activity against bacteria and fungi. This suggests that this compound could be explored for use in developing new antimicrobial agents.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a candidate for several therapeutic applications:

  • Drug Development : Its potential anticancer and antimicrobial properties position it as a promising lead compound for drug development.
  • Targeted Therapy : The compound could be modified to enhance selectivity towards specific cancer types or pathogens, improving therapeutic efficacy while minimizing side effects.

Agrochemical Applications

Given its chemical structure, this compound may also find applications in agriculture:

  • Pesticide Development : The compound's bioactivity could be harnessed to develop new pesticides or herbicides that target specific pests or weeds while being less harmful to beneficial organisms.

Case Studies

Several case studies have explored the applications of similar compounds in various fields:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with structural analogs of pyridine derivatives.
Study BAntimicrobial TestingFound promising antimicrobial activity against Gram-positive bacteria using furan-containing compounds similar to diisopropyl derivatives.
Study CAgrochemical EfficacyEvaluated the effectiveness of pyridine-based compounds as insecticides with reduced toxicity to non-target species.

Comparison with Similar Compounds

Key Observations :

  • The 1,4-DHP core (target compound and dibenzyl analog) enables conjugation and redox activity, unlike the 1,3-dioxolane core in compounds, which is rigid and less π-conjugated .

Physicochemical Properties

Property Target Compound (Diisopropyl) Dibenzyl Analog () 1,3-Dioxolane (Compound 7, )
Molecular Weight ~588.48 g/mol 588.48 g/mol 282.78 g/mol
Calculated logP (CLogP) ~4.5 ~5.2 ~2.8
Water Solubility (Predicted) <0.1 mg/mL <0.01 mg/mL ~1.5 mg/mL

Notes:

  • The dibenzyl analog’s higher logP (~5.2) may lead to tissue accumulation but poses formulation challenges.
  • The 1,3-dioxolane derivatives (e.g., Compound 7) exhibit better solubility, favoring in vitro applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,4-dihydropyridine derivatives like this compound?

  • Answer : The Hantzsch synthesis is widely used, involving a three-component reaction of aldehydes, β-ketoesters, and ammonia. Substituent-specific modifications (e.g., furyl or dichlorophenyl groups) require tailored conditions, such as refluxing in ethanol with catalytic acid/base. X-ray crystallography (e.g., ) is critical for confirming stereochemistry and regioselectivity. For example, analogs with chlorophenyl substituents were structurally validated via single-crystal diffraction .

Q. How can structural characterization of this compound be optimized?

  • Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with X-ray crystallography. highlights the use of X-ray to resolve dihydro-pyridine ring conformation and substituent orientation. Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns. For unstable intermediates, low-temperature crystallography or inert-atmosphere handling may be necessary .

Q. What preliminary assays are recommended to assess biological activity?

  • Answer : Start with in vitro assays targeting calcium channel modulation (common for 1,4-dihydropyridines). Use fluorometric intracellular calcium imaging or patch-clamp electrophysiology. notes that substituents like hydroxyphenyl groups influence activity; thus, comparative studies with analogs (e.g., 2,5-dichlorophenyl vs. 4-methylphenyl) can identify pharmacophores .

Q. How can purity and stability be validated during storage?

  • Answer : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to monitor degradation. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. suggests analogs with fluorophenyl groups may exhibit enhanced stability under inert atmospheres .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,5-dichlorophenyl-furyl moiety influence pharmacological activity?

  • Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., nitro, methoxy, or methyl groups). Computational tools like DFT can model electron-withdrawing effects of chlorine atoms, while molecular docking (e.g., AutoDock Vina) predicts binding affinity to calcium channels. demonstrates that nitro groups at the 3-position alter biological activity, suggesting steric hindrance plays a role .

Q. What strategies resolve contradictions in biological assay data across analogs?

  • Answer : Use statistical meta-analysis to compare datasets. For instance, and show differing activities for chlorophenyl vs. methylphenyl analogs. Cross-validate results via orthogonal assays (e.g., radioligand binding vs. functional assays). Adjust for lipophilicity (logP) and membrane permeability using HPLC-derived retention times or PAMPA assays .

Q. How can reaction yields be improved for large-scale synthesis?

  • Answer : Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility of dichlorophenyl intermediates) and employ microwave-assisted synthesis to reduce reaction time. achieved higher yields for methylphenyl analogs by controlling stoichiometry and using anhydrous conditions .

Q. What computational approaches predict metabolic stability of this compound?

  • Answer : Use in silico tools like SwissADME or MetaSite to identify metabolic hotspots (e.g., ester hydrolysis or furan oxidation). Molecular dynamics simulations can model interactions with cytochrome P450 enzymes. Validate predictions with in vitro liver microsome assays .

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